5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate
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Overview
Description
5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate is a complex organic compound with a unique structure that combines a quinoline core with a nitrophenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with acetic anhydride to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetate ester can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The acetate ester may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methyl-2-nitrophenyl)ethanone
- 2-Hydroxy-1-(4-nitrophenyl)-1-ethanone
- 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Uniqueness
5-Methyl-2-[(1E)-2-(2-nitrophenyl)ethenyl]quinolin-8-YL acetate stands out due to its unique combination of a quinoline core with a nitrophenyl group and an acetate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[5-methyl-2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-13-7-12-19(26-14(2)23)20-17(13)11-10-16(21-20)9-8-15-5-3-4-6-18(15)22(24)25/h3-12H,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEYJUXHIJCSCW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC(=O)C)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC(=O)C)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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